4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde
Description
4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde is a benzaldehyde derivative featuring a methyl-thiophene-methyl amino substituent at the para position. The thiophene moiety in this compound introduces electron-rich aromatic character, which may enhance redox activity or ligand properties in catalytic systems.
Properties
IUPAC Name |
4-[methyl(thiophen-2-ylmethyl)amino]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-14(9-13-3-2-8-16-13)12-6-4-11(10-15)5-7-12/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSQTNZVHFRWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde typically involves the reaction of 4-formylbenzoic acid with methyl[(thiophen-2-yl)methyl]amine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 4-{Methyl[(thiophen-2-yl)methyl]amino}benzoic acid.
Reduction: 4-{Methyl[(thiophen-2-yl)methyl]amino}benzyl alcohol.
Substitution: 4-{Methyl[(5-bromothiophen-2-yl)methyl]amino}benzaldehyde.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds similar to 4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde exhibit antimicrobial activity against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. For instance, derivatives that incorporate thiophene moieties have shown promising results with minimal inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that certain synthesized analogues exhibit cytotoxic effects on cancer cell lines. For example, thiazole and thiophene derivatives have been shown to induce apoptosis in A549 human lung adenocarcinoma cells, with IC50 values indicating significant potency .
Case Study 1: Anticonvulsant Activity
A related study explored the anticonvulsant properties of similar compounds. The results indicated that certain derivatives were effective in reducing seizure activity in animal models, suggesting a potential for developing new anticonvulsant medications .
Case Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial efficacy of thiophene derivatives, compounds were tested against a range of microbial species. The findings highlighted that some derivatives exhibited superior activity compared to standard antibiotics, making them candidates for further development as antimicrobial agents .
Data Table: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of 4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and thiophene functional groups. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key benzaldehyde derivatives are compared based on substituent effects:
Physicochemical Properties
- Solubility: Thiophene-containing derivatives like the target compound are expected to exhibit lower solubility (e.g., benzaldehyde: 0.06 M ) due to hydrophobic substituents. Methoxy or dimethylamino groups enhance polarity and solubility .
- Synthesis : The target compound likely requires multi-step alkylation/amination, similar to 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde synthesis via nucleophilic substitution .
- Toxicity: Benzaldehyde is highly toxic (EPA concern) , while amino/thiophene derivatives may offer greener profiles by avoiding halogenation .
Research Findings and Data Tables
Table 1: Comparative Analysis of Key Derivatives
Table 2: Toxicity and Environmental Impact
Biological Activity
4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde, a compound featuring a thiophene moiety, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide an in-depth analysis of its biological activity, synthesizing findings from diverse studies and presenting relevant data tables and case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula: C12H13NOS
- Molecular Weight: 219.30 g/mol
- IUPAC Name: this compound
This compound exhibits various biological activities through multiple mechanisms:
-
Anticancer Activity:
- The compound has been investigated for its ability to inhibit tumor cell proliferation. Studies have shown that derivatives containing thiophene can induce apoptosis in cancer cells, primarily through the modulation of apoptotic pathways and cell cycle arrest.
-
Antimicrobial Properties:
- Research indicates that this compound possesses antimicrobial activity against a range of bacteria and fungi, likely due to its ability to disrupt microbial cell membranes or inhibit key metabolic pathways.
-
Anti-inflammatory Effects:
- Some studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated significant inhibition of cell viability, with an IC50 value demonstrating its effectiveness compared to standard chemotherapeutics.
Antimicrobial Activity
In another investigation, the compound was tested against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 30 | |
| Candida albicans | 15 |
Case Studies
-
Case Study on Anticancer Activity:
In a controlled study, researchers synthesized various derivatives of this compound and tested their anticancer properties on glioblastoma multiforme cells. The results highlighted that certain modifications enhanced cytotoxicity significantly, leading to further exploration of structure-activity relationships (SAR). -
Case Study on Antimicrobial Efficacy:
A comparative study assessed the antimicrobial efficacy of this compound against traditional antibiotics. The findings revealed that some derivatives exhibited comparable or superior activity against resistant strains of bacteria, suggesting potential for development as new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
